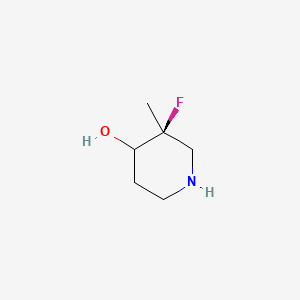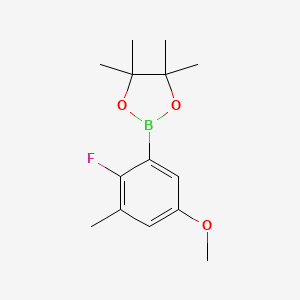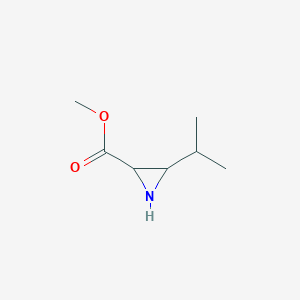![molecular formula C9H11N3O2 B14780905 Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14780905.png)
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as an electrolyte . The process is carried out in an undivided cell, yielding the desired product with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as glutaminyl cyclases.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of glutaminyl cyclases, which are enzymes involved in the pathogenesis of certain bacterial infections . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine]: Known for its biological activities, including antiparasitic and antimicrobial properties.
Spiro[cyclohexane-1,2’-quinazolin]-4’-one: Used in the synthesis of heterocyclic systems with potential pharmacological applications.
Uniqueness
Spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1’-cyclopropane]-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit glutaminyl cyclases sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)6-3-5-7(11-4-10-5)9(12-6)1-2-9/h4,6,12H,1-3H2,(H,10,11)(H,13,14) |
InChI Key |
SOLPEEYUSPSWES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(CC(N2)C(=O)O)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


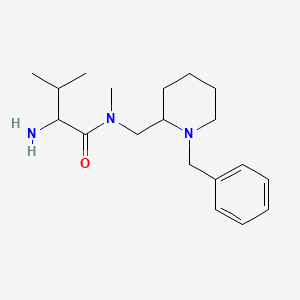
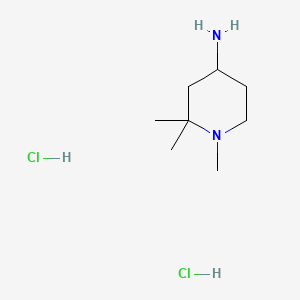
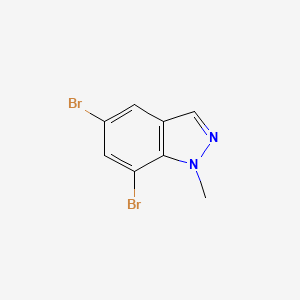
![(Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-butene](/img/structure/B14780833.png)
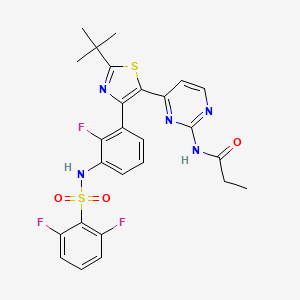
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14780858.png)
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methoxy-phenoxy]acetic acid](/img/structure/B14780859.png)
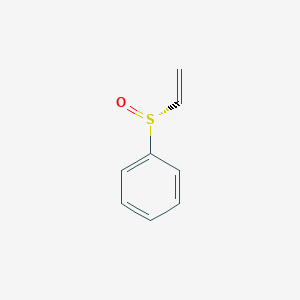
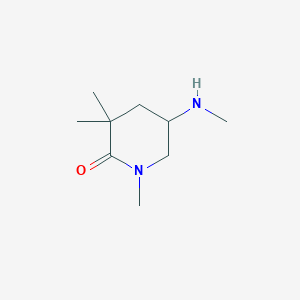

![1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene](/img/structure/B14780895.png)
